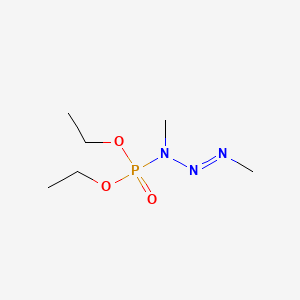
1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- is a chemical compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) and are known for their versatility in various chemical reactions and applications. This particular compound is notable for its diethoxyphosphinyl and dimethyl substituents, which impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazonium salt with a phosphinic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The diazoamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- involves its interaction with molecular targets through its diazoamino group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Triazene, 1,3-diphenyl-
- 1-Triazene, 1-(diethoxyphosphinyl)-3-phenyl-
- Diminazene
Comparison: 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- is unique due to its specific substituents, which impart distinct chemical properties. Compared to 1-Triazene, 1,3-diphenyl-, it has different reactivity and stability profiles. The presence of the diethoxyphosphinyl group enhances its potential for forming stable complexes with metals, making it useful in coordination chemistry. Diminazene, on the other hand, is primarily used as a trypanocidal agent and has different biological applications.
This detailed overview provides a comprehensive understanding of 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl-, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
103711-39-3 |
|---|---|
Molekularformel |
C6H16N3O3P |
Molekulargewicht |
209.18 g/mol |
IUPAC-Name |
N-diethoxyphosphoryl-N-(methyldiazenyl)methanamine |
InChI |
InChI=1S/C6H16N3O3P/c1-5-11-13(10,12-6-2)9(4)8-7-3/h5-6H2,1-4H3 |
InChI-Schlüssel |
BARCMKNJTPZIIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N(C)N=NC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


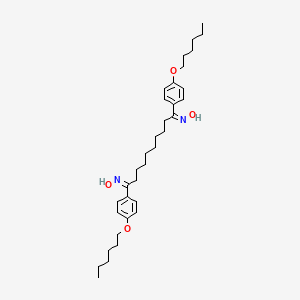
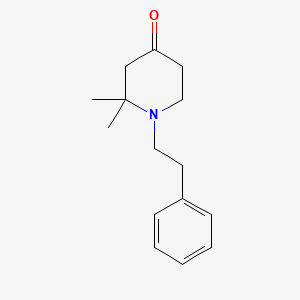
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)

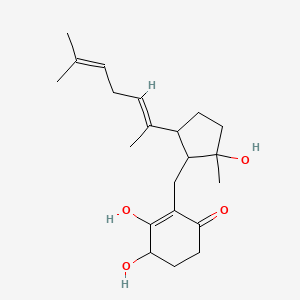
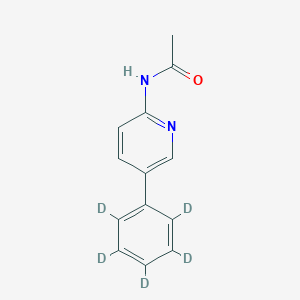
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)



![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
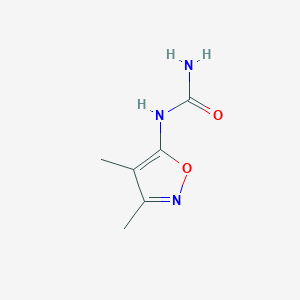
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
